(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate
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Overview
Description
(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate is a complex organic compound with a unique structure that includes a cyclopentyl group, an oxo group, and a dihydroisoxazolo[4,5-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate typically involves the cyclization of 4-amino-3-phenylisoxazole-5-carboxamides and ethyl 4-[(ethoxymethylene)amino]-3-phenylisoxazole-5-carboxylates . The key synthetic step is based on the cyclization reaction, which forms the dihydroisoxazolo[4,5-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial production. This would include optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a less oxidized derivative.
Scientific Research Applications
(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
- 5,6,7-Substituted 3-Phenyl-6,7-Dihydroisoxazolo[4,5-d]pyrimidines
Uniqueness
(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate is unique due to its specific combination of functional groups and its potential biological activity
Properties
Molecular Formula |
C13H17N3O5S |
---|---|
Molecular Weight |
327.36 g/mol |
IUPAC Name |
[(1S)-1-(3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl)ethyl] methanesulfonate |
InChI |
InChI=1S/C13H17N3O5S/c1-7(21-22(2,18)19)12-14-10-9(8-5-3-4-6-8)16-20-11(10)13(17)15-12/h7-8H,3-6H2,1-2H3,(H,14,15,17)/t7-/m0/s1 |
InChI Key |
XYZPBXHVLXFJMO-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C(=O)N1)ON=C2C3CCCC3)OS(=O)(=O)C |
Canonical SMILES |
CC(C1=NC2=C(C(=O)N1)ON=C2C3CCCC3)OS(=O)(=O)C |
Origin of Product |
United States |
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